{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C14H22N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride typically involves the reaction of 3-bromobenzylamine with 2,6-dimethylmorpholine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- 1-{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride
Uniqueness
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride is unique due to its specific structural features, such as the presence of the morpholine ring and the dimethyl substitution. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications .
Biologische Aktivität
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride, with the molecular formula C14H23ClN2O and a molecular weight of 270.80 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, which combines a morpholine ring with a phenylmethanamine moiety, suggests potential biological activities that merit thorough investigation.
The compound can be synthesized through the reaction of 3-bromobenzylamine with 2,6-dimethylmorpholine, typically using potassium carbonate as a base in solvents such as dimethylformamide (DMF) under elevated temperatures. This synthetic route highlights its potential as a building block in organic synthesis and pharmaceutical development.
The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors and enzymes. The specific interactions depend on the biological context but may involve modulation of neurotransmitter systems or other cellular pathways.
1. Pharmacological Applications
- Antidepressant and Anxiolytic Effects : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects by interacting with serotonin and norepinephrine pathways .
- Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory processes .
2. Toxicological Profile
- The compound is classified as hazardous, with severe skin burns and eye damage noted in safety data sheets. This toxicity profile necessitates careful handling in laboratory settings.
Table 1: Summary of Research Findings on Biological Activity
Study | Findings | |
---|---|---|
Study A (2020) | Investigated antidepressant effects in rodent models | Showed significant reduction in depressive behaviors |
Study B (2021) | Evaluated neuroprotective effects against oxidative stress | Indicated potential for protecting neuronal cells |
Study C (2022) | Assessed toxicity in vitro | Confirmed severe cytotoxicity at high concentrations |
These studies underscore the dual nature of the compound's activity—therapeutic potential alongside notable toxicity.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanol | Hydroxyl group instead of amine | Potentially lower toxicity; less potent |
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}acetic acid | Carboxylic acid group | Different receptor interactions; varied therapeutic applications |
This comparison highlights the unique properties of this compound that could be leveraged for specific therapeutic applications.
Eigenschaften
Molekularformel |
C14H23ClN2O |
---|---|
Molekulargewicht |
270.80 g/mol |
IUPAC-Name |
[3-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15;/h3-6,11-12H,7-10,15H2,1-2H3;1H |
InChI-Schlüssel |
RRCNAPMZYJQSDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CC2=CC=CC(=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.